

Physicochemical Properties of Homovanillyl Alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Homovanillyl alcohol

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Introduction

Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound of significant interest in various scientific fields. It is recognized as a metabolite of hydroxytyrosol and, by extension, of the neurotransmitter dopamine.[1] Found naturally in olive oil, strawberries, and grapes, HVA has demonstrated notable biological activities, including high radical scavenging capabilities.[2] Its presence in these dietary sources and its connection to dopamine metabolism underscore its potential relevance in nutrition, pharmacology, and neuroscience.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of **Homovanillyl alcohol**, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of **Homovanillyl alcohol** are summarized in the tables below, offering a clear and structured presentation of key quantitative data.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₃	[4]
Molecular Weight	168.19 g/mol	[4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	40-42 °C	[4][6][7]
Boiling Point	316.00 to 317.00 °C (estimated)	[8]
Flash Point	> 113 °C (> 235.4 °F) - closed cup	[6][8]

Table 2: Solubility and Partitioning Properties

Property	Value	Source(s)
Water Solubility	8.053e+004 mg/L at 25 °C (estimated)	[8]
Solubility in other solvents	Soluble in alcohol, DMSO (≥ 100 mg/mL)	[5][8][9]
logP (Octanol-Water Partition Coefficient)	0.47	[4][8][10]
pKa (Strongest Acidic)	10.19 (predicted)	[7][10]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Homovanillyl alcohol**, providing a foundation for reproducible experimental work.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.^[4]^[11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (one end sealed)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **Homovanillyl alcohol** sample is completely dry.^[10]
Pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount.^[10] Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.^[10]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.^[4]
 - Set the apparatus to heat at a medium rate to a temperature approximately 15-20°C below the expected melting point of **Homovanillyl alcohol** (~40°C).
 - Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.^[11]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (T₁).

- Record the temperature at which the entire sample has turned into a clear liquid (T2).
- Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid boils, the air in the capillary is replaced by the substance's vapor. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.^[12]

Apparatus:

- Thiele tube
- Micro test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- Sample Preparation: Place a few drops of molten **Homovanillyl alcohol** into a micro test tube.
- Assembly:
 - Place a capillary tube (sealed end up) into the micro test tube containing the sample.

- Attach the micro test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.
- Measurement:
 - Gently heat the side arm of the Thiele tube with a small flame.[\[12\]](#) The convection currents in the oil will ensure uniform heating.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[\[12\]](#)
 - Remove the heat and allow the apparatus to cool slowly.
 - Observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[\[5\]](#)
- Reporting: Record the temperature and the ambient atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.[\[13\]](#)

Apparatus:

- Flasks with stoppers
- Orbital shaker or magnetic stirrer with temperature control

- Analytical balance
- Centrifuge or filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
- Volumetric flasks and pipettes

Procedure:

- Preparation:
 - Prepare a series of flasks containing a known volume of the desired solvent (e.g., distilled water, ethanol).
 - Accurately weigh an amount of **Homovanillyl alcohol** that is in excess of its expected solubility and add it to each flask.
- Equilibration:
 - Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
 - Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[13] The presence of undissolved solid should be visible.
- Sample Separation:
 - After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Separate the dissolved solute from any undissolved solid particles by centrifugation or filtration.^[13] This step is critical to avoid overestimation of solubility.
- Analysis:

- Accurately dilute the clear, saturated solution to a concentration within the working range of the analytical instrument.
- Measure the concentration of **Homovanillyl alcohol** in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
- Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of **Homovanillyl alcohol** in the specific solvent at the given temperature.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and its distribution between an oily and an aqueous phase.

Principle: The solute is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured to determine the partition coefficient (P). logP is the logarithm of this ratio.^[14]

Apparatus:

- Separatory funnels or vials
- Mechanical shaker
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
- Partitioning:
 - Accurately weigh a small amount of **Homovanillyl alcohol** and dissolve it in one of the phases (usually the one in which it is more soluble).
 - Place known volumes of the n-octanol and water phases into a separatory funnel or vial.
 - Add the **Homovanillyl alcohol** solution.
 - Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[\[15\]](#)
 - Allow the phases to separate completely. Centrifugation can be used to aid separation.
- Analysis:
 - Carefully sample an aliquot from both the n-octanol and the aqueous layers.
 - Determine the concentration of **Homovanillyl alcohol** in each phase using a suitable analytical method.
- Calculation:
 - The partition coefficient (P) is calculated as: $P = \frac{\text{Concentration in octanol phase}}{\text{Concentration in aqueous phase}}$
 - $\log P$ is then calculated as the base-10 logarithm of P.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For **Homovanillyl alcohol**, the phenolic hydroxyl group is the primary acidic proton.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).[\[16\]](#)

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standard pH buffers for calibration

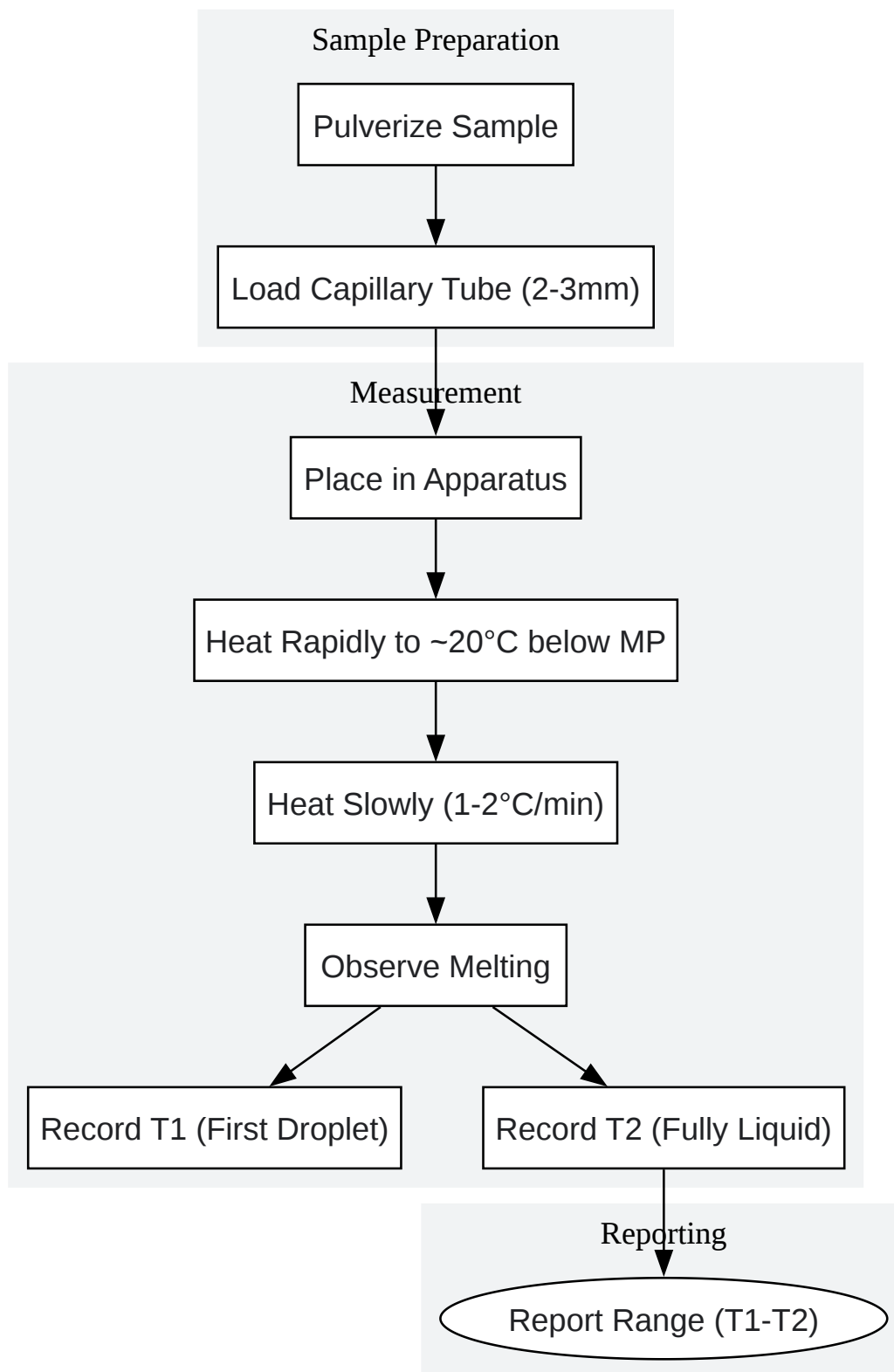
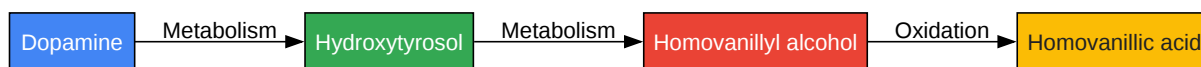
Procedure:

- Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).^[6]
- Sample Preparation:
 - Accurately weigh a known amount of **Homovanillyl alcohol** and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
 - Place the solution in a beaker with a magnetic stir bar.
- Titration:
 - Immerse the pH electrode in the solution and begin stirring.
 - Add the standardized NaOH solution from the burette in small, known increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point (the point of the steepest pH change).
- Data Analysis:

- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
- Determine the equivalence point from the inflection point of the curve.
- The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to **Homovanillyl alcohol**.



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